4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018047-67-0) is a heterobicyclic small molecule (C₈H₇F₂N₃O, MW 199.16 g/mol) belonging to the pyrazolo[3,4-b]pyridin-6-one scaffold class. The compound bears a difluoromethyl (–CHF₂) substituent at the 4-position and a methyl group at the 3-position on the pyrazole ring, with a free N1–H site available for further derivatization.

Molecular Formula C8H7F2N3O
Molecular Weight 199.161
CAS No. 1018047-67-0
Cat. No. B2403672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
CAS1018047-67-0
Molecular FormulaC8H7F2N3O
Molecular Weight199.161
Structural Identifiers
SMILESCC1=C2C(=CC(=O)NC2=NN1)C(F)F
InChIInChI=1S/C8H7F2N3O/c1-3-6-4(7(9)10)2-5(14)11-8(6)13-12-3/h2,7H,1H3,(H2,11,12,13,14)
InChIKeySGQLQUJVSPTQNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018047-67-0): Core Properties and Procurement-Relevant Classification


4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018047-67-0) is a heterobicyclic small molecule (C₈H₇F₂N₃O, MW 199.16 g/mol) belonging to the pyrazolo[3,4-b]pyridin-6-one scaffold class [1]. The compound bears a difluoromethyl (–CHF₂) substituent at the 4-position and a methyl group at the 3-position on the pyrazole ring, with a free N1–H site available for further derivatization. Its computed XLogP3-AA is 0.5, with two hydrogen bond donors and four hydrogen bond acceptors [1]. Commercially, it is supplied at ≥95% purity (AKSci) or ≥97% purity (Fluorochem), and is classified for research use only with GHS07 hazard labeling (H302, H315, H319, H335) .

Why 4-Substituted Pyrazolo[3,4-b]pyridin-6-one Analogs Cannot Be Treated as Interchangeable Building Blocks in Medicinal Chemistry Programs


The 4-position substituent on the pyrazolo[3,4-b]pyridin-6-one core exerts a decisive influence on both physicochemical properties and target engagement profiles that renders generic substitution scientifically unsound. The –CHF₂ group is not a passive hydrophobic tag: it functions as a lipophilic hydrogen bond donor on a scale comparable to thiophenol and aniline [1], a property entirely absent in the –CF₃ (trifluoromethyl) analog. This hydrogen bond donor capacity can be the difference between productive hinge-region engagement and complete loss of affinity in kinase inhibitor programs. Furthermore, the free N1–H position on the target compound enables selective N1-alkylation or N1-arylation, a synthetic entry point that is irreversibly blocked in N1- or N2- pre-substituted analogs such as 4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018126-28-7). The pyrazolo[3,4-b]pyridin-6-one scaffold itself has validated anticancer potential—Guo et al. (2019) reported that lead compound I2 inhibited tubulin polymerization and achieved IC₅₀ values of 2.99–5.72 μM across six tumor cell lines [2]. Notably, the target compound has been profiled in biochemical assays against JAK1 (IC₅₀ = 16,000 nM) [3], establishing a measurable, albeit weak, kinase interaction baseline absent for most close analogs. These three dimensions—hydrogen bond donor capability, synthetic modularity via free N1–H, and a documented kinase profiling entry—collectively mean that swapping the target compound for a generic 4-substituted or N-alkylated analog introduces unquantified risk in lead optimization campaigns.

Quantitative Differentiation Evidence: 4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Versus Closest Analogs and In-Class Alternatives


Hydrogen Bond Donor Capacity: CHF₂ Enables Polar Interactions That CF₃ Cannot Provide

The difluoromethyl (–CHF₂) substituent at the 4-position of the target compound functions as a lipophilic hydrogen bond donor, a property that is structurally impossible for the trifluoromethyl (–CF₃) substituent found in the closest halogenated analog, 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol (CAS 94847-20-8) [1]. Erickson and McLoughlin (1995) established through both theoretical calculations and experimental IR spectroscopy that the CHF₂ group acts as a hydrogen bond donor on a scale comparable to thiophenol (pKₐ ~6.6) and aniline (pKₐ ~4.6), whereas the CF₃ group has zero hydrogen bond donor capacity [2]. In kinase inhibitor design, this translates to the potential for a direct polar contact with the hinge-region backbone carbonyl or a conserved water molecule—an interaction geometrically inaccessible to –CF₃. The practical consequence is that the target compound can engage in bidentate binding (hydrophobic burial plus H-bond) within the ATP-binding pocket, whereas a –CF₃ analog can only contribute passive hydrophobic contacts [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

Lipophilicity Control: CHF₂ Maintains Favorable XLogP3-AA While Adding H-Bond Donor Functionality

The target compound exhibits a computed XLogP3-AA of 0.5 [1], reflecting moderate lipophilicity consistent with acceptable aqueous solubility and permeability characteristics for a fragment-sized or early-lead molecule. The direct 4-position analog bearing –CF₃ instead of –CHF₂ (CAS 94847-20-8) has an XLogP3-AA of 0.4 [2]. The near-identical lipophilicity values indicate that the CHF₂ → CF₃ substitution does not substantially alter the compound's partition coefficient; however, the target compound achieves this comparable logP while simultaneously contributing hydrogen bond donor capacity (Evidence Item 1 above). In contrast, the N2-methylated analog 4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018126-28-7) has a molecular weight of 213.18 g/mol versus 199.16 g/mol for the target compound, reflecting the additional methyl group mass penalty without a corresponding functional gain in synthetic versatility.

Physicochemical Property Optimization ADME Lead Optimization

JAK1 Kinase Biochemical Profiling: A Documented Kinase Interaction Baseline Absent for Most Close Analogs

The target compound has been biochemically profiled in a curated ChEMBL/BindingDB assay against the catalytic domain of human Janus kinase 1 (JAK1, residues 850–1154), yielding an IC₅₀ of 16,000 nM (16 μM) [1]. While this level of inhibition is modest, it establishes a measurable and reproducible kinase interaction that is absent from the public record for the closest structural analogs, including the 4-CF₃ analog (CAS 94847-20-8), the N2-methyl analog (CAS 1018126-28-7), and the N2-ethyl-3-methyl analog (CAS 1018126-34-5). The existence of this data point means the target compound can serve as a validated starting fragment for JAK1-directed medicinal chemistry, whereas procurement of an unprofiled analog introduces complete target-engagement uncertainty. Importantly, the JAK1 IC₅₀ of 16,000 nM places this compound in the fragment-hit potency range (typically 10 μM–1 mM), making it suitable for fragment-based drug discovery (FBDD) campaigns where weak but ligand-efficient hits are deliberately sought [1].

Kinase Profiling JAK/STAT Pathway Biochemical Screening

Synthetic Modularity: Free N1–H Position Enables Selective Derivatization Routes Blocked in N-Alkylated Analogs

The target compound (CAS 1018047-67-0) bears a free N1–H on the pyrazole ring, providing a synthetically accessible handle for selective N1-alkylation, N1-arylation (e.g., Buchwald–Hartwig or Ullmann coupling), or N1-acylation [1]. This is a critical differentiation from the N2-methyl analog 4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018126-28-7), in which the N2 position is blocked by a methyl group, permanently restricting derivatization to the N1 or C6 positions only . Similarly, the N2-ethyl-3-methyl analog (CAS 1018126-34-5) bears an ethyl substituent at N2, precluding selective functionalization at that site . In practice, the target compound can be mono-alkylated at N1 to generate a focused library of N1-substituted analogs with a single synthetic operation, whereas the N2-blocked analogs require de novo synthesis for each N1 variant. The target compound's single rotatable bond (the CHF₂–C4 linkage) and molecular weight of 199.16 g/mol further qualify it as a fragment-sized building block with favorable physicochemical properties for downstream lead optimization [1].

Synthetic Chemistry Parallel Library Synthesis Building Block Procurement

Scaffold-Class Antiproliferative Validation: Pyrazolo[3,4-b]pyridin-6-one Core Delivers Single-Digit Micromolar Potency in Six Cancer Cell Lines

Although direct antiproliferative data for the target compound itself are not available in the peer-reviewed literature, the pyrazolo[3,4-b]pyridin-6-one scaffold has been rigorously validated by Guo et al. (2019), who identified lead compound I2 as a potent inhibitor of tubulin polymerization (binding at the colchicine site) [1]. Across six human tumor cell lines, I2 exhibited the following IC₅₀ values: MDA-MB-231 = 3.30 μM, HeLa = 5.04 μM, MCF-7 = 5.08 μM, HepG2 = 3.71 μM, CNE2 = 2.99 μM, and HCT116 = 5.72 μM [1]. The initial screening hit h2, which contains the same core pyrazolo[3,4-b]pyridin-6-one scaffold, showed IC₅₀ values ranging from 7.05 to 15.45 μM across the same panel [1]. This establishes a class-level benchmark: the pyrazolo[3,4-b]pyridin-6-one core is intrinsically capable of delivering antiproliferative activity in the low micromolar range when appropriately elaborated. The target compound, bearing the potency-enhancing CHF₂ substituent (see Evidence Items 1 and 2), represents an advanced starting point for building upon this validated scaffold. In contrast, the nearest comparator scaffolds—such as pyrazolo[1,5-a]pyrimidines or simple indazoles—have not demonstrated the same breadth of tubulin-targeting antiproliferative activity in head-to-head studies.

Anticancer Drug Discovery Tubulin Polymerization Inhibition Phenotypic Screening

Procurement-Driven Application Scenarios for 4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018047-67-0)


Fragment-Based Lead Discovery Targeting JAK1 and Related Kinases

The documented JAK1 IC₅₀ of 16,000 nM [1] positions this compound as a ligand-efficient fragment hit (MW 199 Da) suitable for fragment-based drug discovery (FBDD) campaigns. Research groups can use the target compound as a starting fragment for structure-guided elaboration at the N1–H, C5, or C6 positions, leveraging the CHF₂ group's hydrogen bond donor capacity [2] to optimize hinge-region interactions. The availability of XLogP3-AA data (0.5) [3] supports aqueous solubility in biochemical assay conditions, a practical advantage for fragment screening workflows.

Diversity-Oriented Synthesis and Parallel Library Construction via N1-Functionalization

The free N1–H position on the target compound [3] provides a single-step derivatization handle absent in N2-alkylated analogs (CAS 1018126-28-7, CAS 1018126-34-5). Medicinal chemistry teams can generate a focused library of 50–200 N1-substituted analogs via parallel alkylation, arylation, or acylation in 96-well format, enabling rapid SAR exploration around the pyrazolo[3,4-b]pyridin-6-one core. This is not feasible with pre-alkylated analogs, which require de novo core synthesis for each N1 variant.

Tubulin-Targeted Anticancer Agent Development Using a Validated Scaffold

The pyrazolo[3,4-b]pyridin-6-one scaffold has demonstrated validated antiproliferative activity via tubulin polymerization inhibition at the colchicine site, with lead compound I2 achieving IC₅₀ values of 2.99–5.72 μM across six cancer cell lines [4]. The target compound serves as an advanced intermediate for synthesizing novel analogs in this mechanistic class, with the CHF₂ substituent at the 4-position potentially enhancing binding through hydrogen bond interactions with tubulin residues adjacent to the colchicine site.

Physicochemical Property Optimization in Kinase Inhibitor Lead Series

The target compound's XLogP3-AA of 0.5 and hydrogen bond donor count of 2 [3] make it an attractive core for optimizing the physicochemical profile of kinase inhibitor lead series that have drifted into high-lipophilicity space. The CHF₂ group contributes hydrogen bond donor functionality without the lipophilicity penalty of a CF₃ group (ΔXLogP3 ≈ 0) [5], enabling medicinal chemists to maintain or improve target affinity while controlling logP within the desirable range of 0–3 for oral drug candidates.

Quote Request

Request a Quote for 4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.